A1AT modulator 2 -

A1AT modulator 2

Catalog Number: EVT-10987202
CAS Number:
Molecular Formula: C27H22FN3O3
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A1AT modulator 2 is a compound designed to enhance the function of alpha-1 antitrypsin, a serine protease inhibitor that plays a crucial role in protecting tissues from enzymes of inflammatory cells, particularly neutrophils. Alpha-1 antitrypsin deficiency can lead to serious conditions such as emphysema and liver disease due to uncontrolled proteolytic activity. A1AT modulator 2 aims to restore or augment the protective effects of alpha-1 antitrypsin, potentially providing therapeutic benefits for individuals suffering from related disorders.

Source

A1AT modulator 2 is derived from research focused on improving the stability and functionality of alpha-1 antitrypsin. It is synthesized through various chemical methods aimed at enhancing the protein's efficacy in inhibiting neutrophil elastase and other serine proteases.

Classification

A1AT modulator 2 can be classified as a pharmacological agent targeting serine protease inhibition. It is part of a broader category of compounds developed to address alpha-1 antitrypsin deficiency and its associated pathologies.

Synthesis Analysis

Methods

The synthesis of A1AT modulator 2 typically involves chemical modification of existing alpha-1 antitrypsin molecules or the development of small-molecule drugs that interact with the protein's active sites. Key methods may include:

  • Chemical Conjugation: Attaching functional groups to enhance binding affinity.
  • Peptide Synthesis: Creating peptide fragments that mimic the reactive center loop of alpha-1 antitrypsin.
  • High-throughput Screening: Identifying potential modulators through screening libraries of compounds.

Technical Details

The technical aspects of synthesis often involve:

  • Use of solid-phase peptide synthesis for generating peptide-based modulators.
  • Employing chromatographic techniques for purification and characterization.
  • Utilizing spectroscopic methods (NMR, mass spectrometry) for structural confirmation.
Molecular Structure Analysis

Structure

A1AT modulator 2's molecular structure is designed to resemble the natural alpha-1 antitrypsin protein, which consists of three beta-sheets and nine alpha-helices. The critical reactive center loop contains a methionine residue that plays a key role in its inhibitory function.

Data

The molecular weight and specific structural features are essential for its activity:

  • Molecular Weight: Approximately 52 kDa for native alpha-1 antitrypsin.
  • Key Residues: Methionine at position 358 is crucial for protease binding.
Chemical Reactions Analysis

Reactions

A1AT modulator 2 undergoes various chemical reactions, primarily involving interactions with serine proteases such as neutrophil elastase. The binding process typically involves:

  • Cleavage Reaction: The reactive center loop of alpha-1 antitrypsin is cleaved upon binding to neutrophil elastase, leading to the formation of a stable complex.

Technical Details

The kinetics of these reactions can be characterized by:

  • Association Constants: High values indicating strong binding affinity (e.g., K=6.5×107M1s1K=6.5\times 10^7\,\text{M}^{-1}\text{s}^{-1}).
  • Inhibition Profiles: Evaluating how effectively A1AT modulator 2 inhibits target proteases in vitro.
Mechanism of Action

Process

The mechanism by which A1AT modulator 2 exerts its effects involves enhancing the stability and activity of alpha-1 antitrypsin against proteases. The process includes:

  1. Binding to Proteases: The modulator enhances the interaction between alpha-1 antitrypsin and neutrophil elastase.
  2. Formation of Inactive Complexes: This interaction leads to the formation of stable complexes that prevent tissue damage.

Data

Research indicates that effective modulation can significantly reduce neutrophil-mediated tissue damage, with implications for treating conditions like chronic obstructive pulmonary disease.

Physical and Chemical Properties Analysis

Physical Properties

A1AT modulator 2 exhibits properties typical of proteins, including:

  • Solubility: Generally soluble in physiological buffers.
  • Stability: Enhanced through chemical modifications to resist denaturation.

Chemical Properties

Key chemical properties include:

  • pH Stability Range: Typically stable between pH 6 to 8.
  • Thermal Stability: Resistance to thermal denaturation compared to unmodified alpha-1 antitrypsin.
Applications

Scientific Uses

A1AT modulator 2 holds potential applications in several areas:

  • Therapeutic Development: As a treatment for alpha-1 antitrypsin deficiency-related diseases.
  • Research Tool: Used in studies investigating neutrophil function and inflammation.
  • Gene Therapy Enhancement: Potentially used alongside gene therapy approaches aimed at increasing endogenous levels of alpha-1 antitrypsin.
Introduction to SERPINA1 Dysregulation and Therapeutic Intervention Paradigms

Alpha-1 Antitrypsin deficiency represents a paradigmatic example of a conformational disease arising from mutations in the SERPINA1 gene. This disorder manifests through distinct yet interconnected pathological mechanisms: gain-of-toxicity from intracellular protein aggregation and loss-of-function due to deficient serine protease inhibition. The resultant clinical phenotypes encompass progressive pulmonary emphysema from unchecked neutrophil elastase activity and hepatic injury from polymerized Alpha-1 Antitrypsin accumulation. Contemporary therapeutic strategies aim to rectify these dual pathological axes through targeted molecular interventions collectively termed Alpha-1 Antitrypsin modulators [1] [6].

Alpha-1 Antitrypsin Pathobiology: Polymerization, Aggregation, and Loss-of-Function Mechanisms

The Glu342Lys mutation (Z allele) constitutes >90% of severe deficiency cases. This single amino acid substitution disrupts the Alpha-1 Antitrypsin tertiary structure by facilitating insertion of the reactive loop into β-sheet A of adjacent molecules—a process termed "loop-sheet polymerization" [1] [4]. Polymerized proteins accumulate within hepatocyte endoplasmic reticulum, triggering:

  • Endoplasmic reticulum stress: Unfolded protein response activation leading to apoptotic pathways
  • Mitochondrial dysfunction: Impaired energy metabolism and oxidative stress
  • Proteostatic collapse: Overwhelming of chaperone systems (HSP70/90) and autophagy machinery [1]

Histopathological hallmarks include diastase-resistant periodic acid-Schiff-positive eosinophilic globules with periportal hepatocyte distribution. These inclusions exhibit strong Alpha-1 Antitrypsin immunoreactivity and correlate with progressive fibrosis in ≥15% of homozygous individuals [4] [6]. Concomitantly, serum Alpha-1 Antitrypsin levels plummet to 10-20% of normal (reference: 83-199 mg/dL), permitting uninhibited neutrophil elastase-mediated alveolar destruction. This manifests as panacinar emphysema with lower lobe predominance [8].

Table 1: Pathobiological Consequences of SERPINA1 Mutations

Molecular DefectCellular ConsequenceOrgan Manifestation
Loop-sheet polymerizationEndoplasmic reticulum overloadHepatocyte apoptosis
Impaired secretory pathwayFunctional Alpha-1 Antitrypsin deficiencyUncontrolled elastase activity
Polymer accumulationAutophagy impairmentHepatic steatosis/fibrosis
Oxidative stressMitochondrial dysfunctionAccelerated hepatocyte senescence

Rationale for Targeted Molecular Intervention in SERPINA1-Related Proteopathies

Current protein augmentation therapy (60 mg/kg/week IV) elevates serum Alpha-1 Antitrypsin concentrations but demonstrates critical limitations:

  • Inefficient lung biodistribution: <10% of administered protein reaches alveolar epithelium
  • No hepatic impact: Fails to address mutant Z protein accumulation or endoplasmic reticulum stress
  • Transient effect: Requires lifelong biweekly infusions without modifying disease progression [2] [9]

Liver transplantation remains the only curative option for decompensated cirrhosis, carrying substantial morbidity and lifelong immunosuppression requirements [1]. These therapeutic gaps underscore the imperative for molecular interventions addressing the SERPINA1 mutation at its genomic origin. Correction of the Glu342Lys variant would simultaneously:

  • Restore normal Alpha-1 Antitrypsin secretion kinetics
  • Eliminate toxic intracellular aggregation
  • Preserve physiological gene regulation including acute-phase responsiveness [3] [7]

Emerging genetic medicines demonstrate compelling preclinical efficacy: Base editing (BEAM-302) achieved 91% mean corrected Alpha-1 Antitrypsin in circulation with 79% mutant Z reduction at day 28 post-treatment in humanized models [5]. Prime editing similarly restored serum Alpha-1 Antitrypsin >20μM—exceeding the therapeutic threshold—via precise Glu342Lys reversion [3] [7].

Pharmacological Classification of Alpha-1 Antitrypsin Modulators within Proteostasis Regulators

Alpha-1 Antitrypsin modulators constitute a specialized subclass of proteostasis regulators targeting conformational diseases. Classification is defined by intervention level:

  • Transcriptional/Translational Modulators
  • Messenger ribonucleic acid therapy: Synthetic SERPINA1 messenger ribonucleic acid delivery via lipid nanoparticles demonstrates hepatocyte transfection with subsequent Alpha-1 Antitrypsin secretion (152% increase in vitro) [2]
  • Ribonucleic acid editing: Oligonucleotide-promoted editing recruits endogenous adenosine deaminase acting on ribonucleic acid to correct mutant transcripts (KRRO-110 clinical program) [10]
  • Genomic Correctors
  • Adeno-associated viral vectors: Serpina1(Human)-Aav8-1 delivers wild-type complementary deoxyribonucleic acid to hepatocytes (Phase 1/2 trial NTLA-3001) [9]
  • Base editing: Cytosine/adenine base editors install precise C•G to T•A conversions reverting Glu342Lys (BEAM-302) [5]
  • Prime editing: Engineered Cas9-reverse transcriptase fusions mediate targeted search-and-replace genomic editing without double-strand breaks [3] [7]

Table 2: Molecular Characteristics of Alpha-1 Antitrypsin Modulator Classes

ModalityTherapeutic Agent ExampleIntervention LevelCorrection Mechanism
Ribonucleic acid editingKRRO-110TranscriptEndogenous adenosine deaminase acting on ribonucleic acid-mediated A-to-I editing
Messenger ribonucleic acid therapySERPINA1 messenger ribonucleic acid-LNPProteinHepatocyte translation of functional protein
Viral gene therapyNTLA-3001Complementary deoxyribonucleic acidAdeno-associated virus-delivered SERPINA1 transgene
Base editingBEAM-302GenomeA•T to G•C conversion at position 342
Prime editingPM359GenomePrecise search-and-replace genomic editing

Delivery systems critically determine therapeutic efficacy: Galactosylated lipid nanoparticles confer hepatotropism through asialoglycoprotein receptor-mediated endocytosis, achieving >50% hepatic editing efficiency in non-human primates [3] [7]. This targeted approach contrasts with broad adeno-associated virus distribution, potentially mitigating off-target risks. All modalities share the fundamental objective of reestablishing proteostasis—simultaneously abolishing toxic gain-of-function aggregates and restoring loss-of-function protease inhibition [1] [6] [10].

Properties

Product Name

A1AT modulator 2

IUPAC Name

4-[5-(4-fluorophenyl)-6-(oxan-4-yl)-1H-pyrrolo[2,3-f]indazol-7-yl]benzoic acid

Molecular Formula

C27H22FN3O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C27H22FN3O3/c28-20-5-7-21(8-6-20)31-24-13-19-15-29-30-23(19)14-22(24)25(26(31)17-9-11-34-12-10-17)16-1-3-18(4-2-16)27(32)33/h1-8,13-15,17H,9-12H2,(H,29,30)(H,32,33)

InChI Key

BEMKXFFRSZUYSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C3=C(N2C4=CC=C(C=C4)F)C=C5C=NNC5=C3)C6=CC=C(C=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.